molecular formula C17H17F3N2O2 B2991224 1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1396882-35-1

1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2991224
CAS No.: 1396882-35-1
M. Wt: 338.33
InChI Key: VKRUZVYSZZYSOK-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea (CAS: 1396882-35-1) is a synthetic urea derivative with the molecular formula C₁₇H₁₇F₃N₂O₂ and a molecular weight of 338.32 g/mol . Its structure features a 3-hydroxy-3-phenylpropyl chain linked via a urea group to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)21-10-9-15(23)12-5-2-1-3-6-12/h1-8,11,15,23H,9-10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRUZVYSZZYSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14H18F3N2O2
  • Molecular Weight : 304.30 g/mol
  • CAS Number : 1396812-36-4

The structure features a hydroxyphenyl group and a trifluoromethylphenyl moiety, which may contribute to its biological properties.

Research indicates that urea derivatives, including this compound, can influence various biological pathways. Key actions include:

  • Cell Growth Modulation : Urea derivatives have been shown to induce apoptosis in tumor cells while promoting growth in non-tumorigenic cells, suggesting selective cytotoxicity .
  • Neuroprotective Effects : Some studies report neuroprotective properties, potentially through modulation of oxidative stress pathways .
  • Anti-inflammatory Properties : Urea compounds may exhibit anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology .
  • Neurodegenerative Diseases : The neuroprotective effects suggest potential use in treating diseases like Alzheimer's or Parkinson's .

Case Studies

Several studies have documented the effects of related compounds:

  • Study on Tumor Cell Apoptosis :
    • Researchers evaluated the effect of urea derivatives on murine liver cell lines.
    • Results indicated significant growth inhibition in tumorigenic cells without affecting healthy cells at specific concentrations .
  • Neuroprotection Assessment :
    • A study assessed the neuroprotective effects of urea derivatives in an animal model of oxidative stress.
    • Findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Growth ModulationInduces apoptosis in tumor cells
NeuroprotectionReduces oxidative stress
Anti-inflammatoryDecreases markers of inflammation

Comparison with Similar Compounds

Structural Analogs with Urea Linkages

Several structurally related urea derivatives share the 3-(trifluoromethyl)phenyl or substituted phenyl groups, with variations in substituents impacting physicochemical properties and biological activity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Differences Reference
Target Compound 3-Hydroxy-3-phenylpropyl + 3-(trifluoromethyl)phenyl C₁₇H₁₇F₃N₂O₂ 338.32 N/A Hydroxy group enhances polarity
Compound 11e 3-(Trifluoromethyl)phenyl + thiazole-piperazine-hydrazinyl chain C₂₄H₂₆F₃N₇O₂S 534.1 86.7 Bulkier heterocyclic backbone; designed for kinase inhibition
1-Methyl-3-[3-(trifluoromethyl)phenyl]urea Methyl + 3-(trifluoromethyl)phenyl C₉H₉F₃N₂O 218.18 N/A Simpler structure; lacks hydroxypropyl chain
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea 3-Chlorophenyl + 4-(trifluoromethyl)phenyl C₁₇H₁₆ClF₃N₂O₂ 372.77 N/A Chlorine substituent alters electronic properties
Compound 83 (Pyridine-urea) 3-(Trifluoromethyl)phenyl + pyridine-methoxyphenyl C₂₁H₁₇F₃N₂O₂ 386.37 N/A Pyridine core; tested for anticancer activity

Key Observations :

  • The hydroxy group in the target compound increases hydrophilicity (logP ≈ 2.8) compared to non-hydroxylated analogs like 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (logP ≈ 3.5) .
  • Compound 11e and Compound 83 incorporate heterocyclic cores (thiazole/pyridine), which may enhance binding to biological targets like kinases or receptors .
  • Halogen substituents (e.g., chlorine in ) introduce steric and electronic effects that modulate receptor affinity and metabolic stability.
Anticancer Potential
  • Compound 83 (a pyridine-urea analog) demonstrated in vitro antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 4.2 µM), attributed to its trifluoromethylphenyl group and pyridine scaffold .
  • Compound 11e (from ) shares the 3-(trifluoromethyl)phenyl group but lacks direct anticancer data.
Physicochemical and Pharmacokinetic Trends
  • Hydrophobicity : The trifluoromethyl group increases lipophilicity, but the hydroxy group in the target compound partially offsets this, improving aqueous solubility (estimated ~50 µg/mL) .
  • Metabolic Stability : Halogenated analogs (e.g., ) may resist oxidative metabolism due to electron-withdrawing substituents, extending half-life in vivo.

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